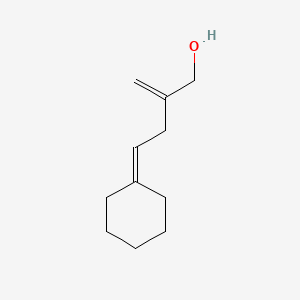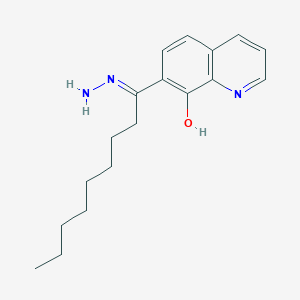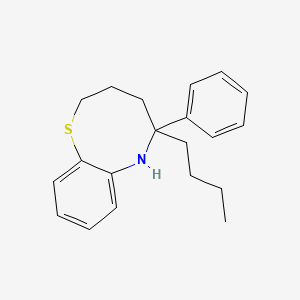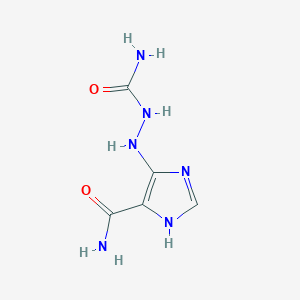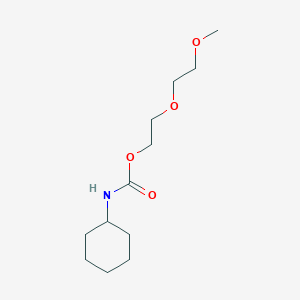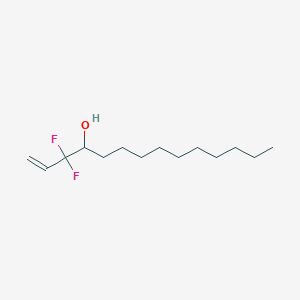![molecular formula C8H12N2O2 B14385479 3-[(Dimethylamino)methylidene]-2-oxopyrrolidine-1-carbaldehyde CAS No. 89587-13-3](/img/structure/B14385479.png)
3-[(Dimethylamino)methylidene]-2-oxopyrrolidine-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(Dimethylamino)methylidene]-2-oxopyrrolidine-1-carbaldehyde is a chemical compound known for its unique structure and reactivity It is characterized by the presence of a dimethylamino group attached to a methylene bridge, which is further connected to a pyrrolidine ring with an oxo and carbaldehyde functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Dimethylamino)methylidene]-2-oxopyrrolidine-1-carbaldehyde typically involves the reaction of dimethylamine with a suitable precursor, such as a pyrrolidine derivative. One common method involves the condensation of dimethylamine with a pyrrolidine-2,3-dione under controlled conditions to form the desired product . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the methylene bridge.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-[(Dimethylamino)methylidene]-2-oxopyrrolidine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrolidine-2,3-dione derivatives, while reduction can produce hydroxylated pyrrolidine compounds.
Aplicaciones Científicas De Investigación
3-[(Dimethylamino)methylidene]-2-oxopyrrolidine-1-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 3-[(Dimethylamino)methylidene]-2-oxopyrrolidine-1-carbaldehyde exerts its effects involves interactions with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the oxo and carbaldehyde groups can act as electrophilic centers. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3-[(Dimethylamino)methylidene]furan-2(3H)-thione: This compound shares a similar dimethylamino-methylidene structure but with a furan ring instead of a pyrrolidine ring.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: Known for its use in peptide synthesis and protein crosslinking, this compound also contains a dimethylamino group.
Uniqueness
3-[(Dimethylamino)methylidene]-2-oxopyrrolidine-1-carbaldehyde is unique due to its specific combination of functional groups and the resulting reactivity. The presence of both oxo and carbaldehyde groups in a pyrrolidine ring provides distinct chemical properties that are not commonly found in other similar compounds.
Propiedades
Número CAS |
89587-13-3 |
|---|---|
Fórmula molecular |
C8H12N2O2 |
Peso molecular |
168.19 g/mol |
Nombre IUPAC |
3-(dimethylaminomethylidene)-2-oxopyrrolidine-1-carbaldehyde |
InChI |
InChI=1S/C8H12N2O2/c1-9(2)5-7-3-4-10(6-11)8(7)12/h5-6H,3-4H2,1-2H3 |
Clave InChI |
PCQYUVPFPITWJK-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C=C1CCN(C1=O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



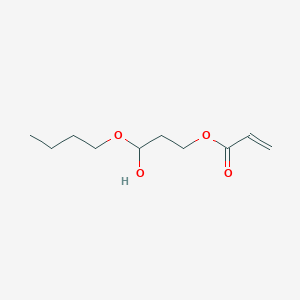
silane](/img/structure/B14385406.png)
![N-Butyl-N'-(2,4-dimethylphenyl)-N-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B14385411.png)
![2-Cyano-5-[(furan-2-yl)oxy]penta-2,4-dienoic acid](/img/structure/B14385412.png)
